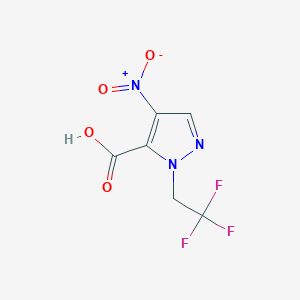

4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid

Description

4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid is a fluorinated pyrazole derivative characterized by a nitro group at the 4-position, a trifluoroethyl substituent at the 1-position, and a carboxylic acid moiety at the 5-position. This compound belongs to the class of 5-membered heterocycles, with applications in medicinal chemistry and materials science due to its unique electronic and steric properties . The trifluoroethyl group enhances metabolic stability and lipophilicity, while the nitro group contributes to electron-withdrawing effects, influencing reactivity and binding interactions .

Properties

IUPAC Name |

4-nitro-2-(2,2,2-trifluoroethyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3N3O4/c7-6(8,9)2-11-4(5(13)14)3(1-10-11)12(15)16/h1H,2H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBSZAFZYYMZGPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C(=C1[N+](=O)[O-])C(=O)O)CC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid typically involves the nitration of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid. This reaction requires careful control of temperature and the use of nitrating agents such as nitric acid and sulfuric acid.

Industrial Production Methods: In an industrial setting, the compound can be produced through a continuous flow process, which allows for better control of reaction conditions and improved safety. The use of automated systems and real-time monitoring ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Tin (Sn) and hydrochloric acid (HCl).

Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid has shown potential as a pharmacological agent. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

- Antimicrobial Activity : Studies indicate that derivatives of pyrazole compounds exhibit antimicrobial properties. For instance, research has demonstrated that modifications in the pyrazole structure can enhance activity against specific bacterial strains .

- Anti-inflammatory Effects : Some pyrazole derivatives have been reported to possess anti-inflammatory properties. The incorporation of the trifluoroethyl group may enhance the lipophilicity of the compound, potentially improving its ability to penetrate biological membranes and exert therapeutic effects .

Agrochemicals

The compound's unique structure also makes it relevant in agricultural chemistry.

- Herbicidal Activity : Pyrazole derivatives are known to act as herbicides. Research indicates that compounds with similar structures can inhibit specific enzymes in plants, leading to effective weed management strategies .

- Pesticide Development : The trifluoroethyl group is known to enhance the stability and efficacy of agrochemical formulations. This property can be leveraged in developing new pesticides that are both effective and environmentally friendly .

Table 1: Comparison of Biological Activities

| Compound | Activity Type | Reference |

|---|---|---|

| This compound | Antimicrobial | |

| 4-Nitro-1H-pyrazole derivatives | Anti-inflammatory | |

| Triazole derivatives | Herbicidal |

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial properties of various pyrazole derivatives, including this compound. The results indicated significant activity against Gram-positive bacteria, suggesting potential use in developing new antibiotics .

Case Study 2: Herbicide Development

Research focused on the herbicidal efficacy of pyrazole-based compounds demonstrated that modifications could lead to enhanced selectivity towards target weeds while minimizing damage to crops. This study highlighted the potential for developing new herbicides based on the structural framework of this compound .

Mechanism of Action

The mechanism by which 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The nitro group can be reduced to an amine, which can then bind to enzymes or receptors, modulating their activity. The trifluoroethyl group enhances the compound's stability and bioavailability.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Substituent Effects

- Trifluoroethyl vs. Isopropyl (Propan-2-yl): The trifluoroethyl group introduces strong electron-withdrawing effects, increasing the acidity of the carboxylic acid group (pKa ~2-3) compared to the isopropyl analog (pKa ~3-4) .

- Nitro Group Presence/Absence: The nitro group in the target compound amplifies electron deficiency at the pyrazole ring, favoring electrophilic substitution reactions. Its absence in 1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid reduces reactivity and polarity .

- Carboxylic Acid vs. Ester: The carboxylic acid group improves water solubility but reduces membrane permeability compared to ester derivatives like ethyl 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate. Esters are more lipophilic but prone to hydrolysis in vivo .

Pharmacological and Material Implications

- Metabolic Stability: The trifluoroethyl group in the target compound reduces oxidative metabolism due to C-F bond strength, extending half-life compared to non-fluorinated analogs .

- Material Applications: Trifluoroethyl-substituted pyrazoles are used in polymer synthesis (e.g., anion-exchange membranes) due to their thermal stability and resistance to degradation .

Biological Activity

4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C7H6F3N3O2

- Molecular Weight : 227.14 g/mol

- CAS Number : 1006433-24-4

The presence of the trifluoroethyl group is significant for its biological activity, as fluorinated compounds often exhibit altered pharmacokinetic properties compared to their non-fluorinated counterparts.

Antimicrobial Properties

Research indicates that pyrazole derivatives, including this compound, exhibit antimicrobial properties. The introduction of the nitro group enhances the compound's ability to disrupt microbial cell processes. Specific studies have demonstrated that similar compounds can inhibit the growth of various bacterial strains and fungi.

Antiparasitic Activity

The compound's structural analogs have been evaluated for their antiparasitic effects. For instance, studies on related pyrazole derivatives targeting Plasmodium falciparum (the causative agent of malaria) have shown promising results. The incorporation of polar functionalities has been linked to improved aqueous solubility and metabolic stability, which are critical for enhancing in vivo efficacy against parasites .

Structure-Activity Relationship (SAR)

A detailed SAR analysis reveals that modifications to the pyrazole framework significantly influence biological activity. The presence of electron-withdrawing groups like nitro and trifluoroethyl enhances potency against specific targets. For example, compounds with a similar structure demonstrated varying degrees of activity against PfATP4-associated Na+-ATPase, with some achieving EC50 values in the low micromolar range .

Case Study 1: Antiparasitic Efficacy

In a study evaluating the efficacy of various pyrazole derivatives against malaria parasites, a derivative closely related to this compound was tested in a murine model. The results indicated that the compound significantly reduced parasitemia levels compared to controls. This suggests that similar modifications could lead to new antimalarial therapies .

Case Study 2: Metabolic Stability

Another investigation focused on the metabolic stability of pyrazole derivatives in human liver microsomes. Compounds with trifluoroethyl substitutions showed improved metabolic profiles compared to their non-fluorinated counterparts. This finding is crucial for drug development as it suggests that such modifications can lead to longer-lasting therapeutic effects in vivo .

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.